molecular formula C9H13NO B1338071 (S)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-38-0

(S)-1-Amino-3-phenylpropan-2-ol

Cat. No. B1338071
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(S)-1-Amino-3-phenylpropan-2-ol" is a chiral amino alcohol that has been studied for its potential in various pharmaceutical applications. It is structurally related to several compounds that have been synthesized and evaluated for their biological activities, such as HIV protease inhibitors, immunosuppressive agents, and monoamine reuptake inhibitors.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares a similar structural motif with "(S)-1-Amino-3-phenylpropan-2-ol," was achieved through a highly diastereoselective cyanohydrin formation, indicating the potential for stereoselective synthesis methods for such compounds .

Molecular Structure Analysis

The molecular structure of "(S)-1-Amino-3-phenylpropan-2-ol" and its analogs is crucial for their biological activity. The absolute configuration at the quaternary carbon atom is particularly important, as demonstrated by the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, where the (pro-S)-hydroxymethyl group was essential for potent immunosuppressive activity .

Chemical Reactions Analysis

The chemical reactivity of amino alcohols like "(S)-1-Amino-3-phenylpropan-2-ol" can be inferred from studies on similar compounds. For example, 1-Aminooxy-3-aminopropane, a related compound, was shown to be a potent inhibitor of enzymes involved in polyamine biosynthesis, indicating that the functional groups present in these molecules can interact with biological macromolecules in a highly specific manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(S)-1-Amino-3-phenylpropan-2-ol" are likely to be similar to those of its analogs, which have been synthesized and studied for their pharmacological properties. For example, the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, highlights the importance of the phenyl group and the amino alcohol moiety in contributing to the compound's activity as a norepinephrine reuptake inhibitor .

Scientific Research Applications

Enzymatic Resolution and Synthesis

  • (S)-1-Amino-3-phenylpropan-2-ol derivatives have been explored for the enzymatic resolution through acylation processes, particularly useful in the asymmetric synthesis of medically significant compounds like (S)-dapoxetine. The enzymatic approach, involving Candida antarctica lipase A, offers precise control over the stereochemistry of the resultant molecules, making it invaluable for synthesizing enantiomerically pure compounds in pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Chiral Intermediates

  • The compound has been a focal point in the semi-rational engineering of enzymes like carbonyl reductase to produce chiral intermediates vital for antidepressant synthesis. The modification of enzymes to enhance their catalytic efficiency and enantioselectivity underscores the compound's role in fine-tuning biochemical pathways for the synthesis of complex therapeutic agents (Zhang et al., 2015).

Quantum Mechanical and Spectroscopic Analysis

  • Detailed quantum mechanical and spectroscopic studies, including FT-IR, FT-Raman, UV-Visible spectroscopy, and HOMO-LUMO analysis, have been conducted on derivatives of (S)-1-Amino-3-phenylpropan-2-ol. These studies reveal intricate details about the molecular structure, vibrational modes, and electronic properties, providing insights into the molecular characteristics that could be harnessed for various scientific applications (Charanya, Sampathkrishnan, & Balamurugan, 2017).

Antimalarial Activity

  • Derivatives of (S)-1-Amino-3-phenylpropan-2-ol have been synthesized and tested for their anti-malarial activity against Plasmodium falciparum strains. The exploration of these derivatives in antimalarial therapy highlights the compound's potential in contributing to the treatment of this life-threatening disease (Robin et al., 2007).

Membrane-Stabilizing Properties

  • Hydrochlorides of derivatives have been studied for their antioxidant and membrane-stabilizing properties. While not significant in antioxidant activity, these derivatives exhibit pronounced anti-hemolytic effects, indicating their potential in protecting cell membranes from oxidative stress, which is crucial in various pathological conditions (Malakyan et al., 2010).

Antitumor Activity

  • Certain hydrochlorides synthesized from (S)-1-Amino-3-phenylpropan-2-ol derivatives have been evaluated for their antitumor activity, adding another dimension to the compound's applicability in therapeutic contexts, especially in the development of novel oncological treatments (Isakhanyan et al., 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.


Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing more efficient synthesis methods, finding new applications, or studying its effects in the body more closely.


properties

IUPAC Name

(2S)-1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511737
Record name (2S)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Amino-3-phenylpropan-2-ol

CAS RN

133522-38-0
Record name (2S)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-amino-3-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of 1-azido-3-phenyl-propan-2-ol (590 mg, 3.4 mmol) in 20 mL methanol under a nitrogen atmosphere was added 10 mg of Pd(OH)2/C (10%). Hydrogen gas was delivered via balloon. The solution was stirred overnight at room temperature. The catalyst was removed by filtering the solution through a bed of celite, and the filtrate was concentrated to give a clear oil under reduced pressure. M+1=152.
Name
1-azido-3-phenyl-propan-2-ol
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-(phenylmethyl)oxirane (7.5 g, 56.3 mmol) in NH4OH (100 mL) was stirred at 25° C. in a sealed tube. After 12 h, the solution was concentrated and used directly: LCMS (ES) m/e 152 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 6.0 g of 3-phenyl-2-hydroxypropylazide (prepared as described in Preparation 16), 2.6 g of lithium aluminum hydride and 300 ml of anhydrous tetrahydrofuran were used, to give 5.26 g of the title compound, melting at 64° C. to 66° C.
Name
3-phenyl-2-hydroxypropylazide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.